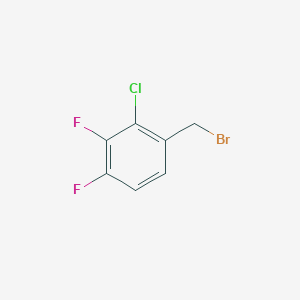

2-Chloro-3,4-difluorobenzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and bromine substituents on the benzene ring. This compound is typically a colorless to yellow liquid at room temperature and is used in various chemical synthesis processes .

準備方法

The synthesis of 2-Chloro-3,4-difluorobenzyl bromide involves several steps. One common method includes the reaction of 2-chloro-3,4-difluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

2-Chloro-3,4-difluorobenzyl bromide undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the bromine atom. Some common reactions include:

Nucleophilic Substitution (S_N2): The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

Oxidation: The compound can undergo oxidation reactions to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the compound into 2-Chloro-3,4-difluorotoluene by removing the bromine atom.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

While comprehensive data tables and documented case studies focusing solely on the applications of "2-Chloro-3,4-difluorobenzyl bromide" are not available within the provided search results, the compound, along with related compounds, are used in pharmaceutical and synthetic applications .

Related Compounds and Applications

- Pharmaceutical Applications Compounds similar to this compound are used as pharmaceuticals in antibiotics, sedatives, and cancer treatments .

- HIV-1 Integrase Inhibitors Compounds with a difluorobenzylamide fragment have demonstrated antiviral efficacy and represent platforms for further structural variations in the search for more effective compounds .

- Organic Synthesis 4-Chloro-2,6-difluorobenzyl bromide is frequently used in organic synthesis and as a propellant .

Additional Information

- 2-Chloro-3,6-difluorobenzyl bromide This compound, with the CAS number 90292-67-4 and molecular formula C7H4BrClF2, is available from Santa Cruz Biotechnology for proteomics research .

- This compound Marketed by AstaTech, Inc., this chemical has the IUPAC name 1-(bromomethyl)-2-chloro-3,4-difluorobenzene and an InChI code of 1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 . It is a colorless to yellow liquid with 95% purity . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 .

作用機序

The mechanism of action of 2-Chloro-3,4-difluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

類似化合物との比較

2-Chloro-3,4-difluorobenzyl bromide can be compared with other benzyl halides such as:

2,4-Difluorobenzyl bromide: Similar in structure but lacks the chlorine substituent, leading to different reactivity and applications.

3,4-Difluorobenzyl bromide: Lacks the chlorine substituent, affecting its chemical properties and uses.

3,4-Dichlorobenzyl bromide: Contains chlorine substituents instead of fluorine, resulting in different reactivity and applications.

The presence of both chlorine and fluorine atoms in this compound makes it unique, providing a distinct set of chemical properties and reactivity patterns that are valuable in various synthetic applications.

生物活性

2-Chloro-3,4-difluorobenzyl bromide (CAS Number: 1805526-51-5) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6BrClF2

- Molecular Weight : Approximately 237.49 g/mol

- Structure : The compound features a benzyl group substituted with chlorine and difluoromethyl groups, enhancing its reactivity and biological potential.

The primary mechanism of action for this compound involves nucleophilic substitution reactions at the benzylic position. The bromine atom serves as a good leaving group, facilitating the substitution by various nucleophiles such as hydroxides and amines. The presence of electron-withdrawing groups (chlorine and fluorine) increases the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack.

Enzyme Interaction

Research indicates that this compound is utilized in biochemical assays to study enzyme mechanisms. It acts as a probe to investigate the effects of modifications on enzyme activity and stability. By altering the structure of aromatic compounds, it can influence various biological pathways.

Pharmacological Applications

The compound has been explored for its potential therapeutic applications, particularly in developing antiviral and anticancer agents. Its ability to modify biological targets makes it a candidate for synthesizing new pharmaceuticals .

Study on CFTR Modulators

In a study examining the efficacy of fluorobenzyl analogs, including 2-Chloro-3,4-difluorobenzyl derivatives, researchers evaluated their effects on cystic fibrosis transmembrane conductance regulator (CFTR) activity. The results demonstrated enhanced channel activity in modified cell lines expressing specific CFTR mutations when treated with these compounds. For example, the addition of certain fluorinated analogs produced significant increases in channel activity compared to controls .

| Compound | EC50 (μM) | VMAX (%) |

|---|---|---|

| 2i | 4.5 | 120 |

| VX-770 | N/A | N/A |

This table summarizes key findings from the study, highlighting the potential of fluorinated compounds in modulating CFTR function.

Synthesis and Biological Characterization

In another research context, this compound was synthesized as part of a series aimed at developing new chemical probes for biological research. The synthesis involved nucleophilic substitutions that yielded various functionalized products with promising biological activities. The study emphasized the importance of fluorine positioning on the benzyl moiety for maintaining biological efficacy .

特性

IUPAC Name |

1-(bromomethyl)-2-chloro-3,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAGQIRDTHLVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。